molecular formula C18H21N5O2S B5671510 (1S*,5R*)-3-(2-pyrazinylcarbonyl)-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1S*,5R*)-3-(2-pyrazinylcarbonyl)-N-(2-thienylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No. B5671510
M. Wt: 371.5 g/mol
InChI Key: SVMIPJBSTXCWPB-UONOGXRCSA-N
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Description

The compound belongs to a class of complex organic molecules featuring a diazabicyclo nonane core, which is of significant interest due to its potential interactions with biological receptors such as nicotinic acetylcholine receptors (nAChRs). This interest is particularly focused on compounds with modifications that could influence receptor affinity and selectivity, which are critical for understanding the molecular basis of receptor-ligand interactions and designing compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives often involves multi-step chemical reactions, including the Mannich reaction, aminomethylation, and various forms of cycloaddition reactions. These processes can introduce different functional groups to the core structure, allowing for the modulation of the compound's physical, chemical, and biological properties. Specifically, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives has been achieved through the aminomethylation of precursors like 3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, leading to functionally substituted derivatives (Dotsenko et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of a diazabicyclo[3.2.2]nonane skeleton, which is a rigid structure that can significantly influence the molecule's conformation and, consequently, its reactivity and interactions with biological targets. X-ray diffraction and NMR spectroscopy are commonly used techniques for determining the detailed structure and conformation of these compounds, revealing the spatial arrangement of atoms and the presence of specific functional groups (Fernández et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives can vary widely depending on the substituents present on the core structure. These compounds can participate in a range of chemical reactions, including cycloadditions, substitutions, and redox reactions, which can further modify their structure and properties. For instance, the introduction of different hydrogen bond acceptor systems has been shown to significantly affect the affinity and selectivity of these molecules towards nicotinic acetylcholine receptors, highlighting the importance of chemical modifications in tuning biological activity (Eibl et al., 2013).

properties

IUPAC Name

(1S,5R)-3-(pyrazine-2-carbonyl)-N-(thiophen-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c24-17(16-9-19-5-6-20-16)22-10-13-3-4-14(12-22)23(11-13)18(25)21-8-15-2-1-7-26-15/h1-2,5-7,9,13-14H,3-4,8,10-12H2,(H,21,25)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMIPJBSTXCWPB-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)NCC3=CC=CS3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)NCC3=CC=CS3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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